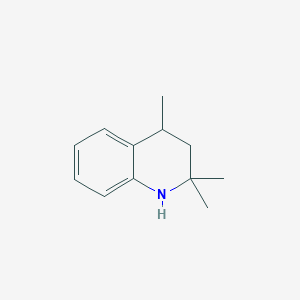
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
概要
説明
Synthesis Analysis
The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its derivatives has been explored through various chemical methods. An example is the direct, efficient, solvent-free synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines, which could potentially be applied or adapted for synthesizing 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline derivatives (Correa et al., 2002). Additionally, organocatalytic enantioselective Pictet-Spengler reactions have been employed for synthesizing 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids, indicating the versatility and potential methodologies for synthesizing complex tetrahydroquinoline derivatives (Ruiz-Olalla et al., 2015).
Molecular Structure Analysis
The crystal structure and molecular analysis of derivatives similar to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline have been a subject of study. For instance, the study of 6-ethoxy-2,3,4-tetrahydro-2,2,4-trimethylquinoline derivatives has provided insights into the conformation of the tetrahydropyridine ring, which is crucial for understanding the molecular structure of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Rybakov et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline derivatives highlight their reactivity and potential applications. For instance, the Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates present a method for synthesizing pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, showcasing the chemical reactivity of compounds within this class (Lu & Shi, 2007).
Physical Properties Analysis
The physical properties, such as crystal structure, play a significant role in the application and study of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. Investigations into the crystal structures of methyl 3,4,5-trimethoxybenzoate and 1,2-dihydro-2,2,4-trimethylquinoline derivatives provide valuable information on the physical characteristics of these compounds (Fotie et al., 2014).
Chemical Properties Analysis
The chemical properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its derivatives, such as reactivity with nucleophiles and the formation of complexes, are crucial for understanding their potential applications. Studies on reactions with nucleophiles provide insights into the chemical behavior and potential synthetic utility of these compounds (Brown, 1968).
科学的研究の応用
1. Use as Antioxidants in Rubber Tires
- Summary of the Application: 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) derivatives are used as antioxidants in rubber tires. Antioxidants are indispensable functional additives used in rubber tires to delay aging and extend their service life .
- Methods of Application: This study designed eco-friendly derivatives of TMQ with increased antioxidant activity. Seventy highly efficient derivatives of TMQ were designed by hydroxylation modifications at multiple sites .
- Results or Outcomes: Twenty derivatives showing a significant (greater than 9%) increase in antioxidant activity compared to TMQ were selected for the next stage. The toxicity risk of these twenty TMQ derivatives was assessed using various toxicokinetic methods .
2. Neuroprotective Properties in Experimental Parkinson’s Disease
- Summary of the Application: 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), which has antioxidant properties, affects the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes in rats with rotenone-induced PD .
- Methods of Application: Six groups of animals were formed for the experiment, each with 12 animals. These were: a control group, animals with rotenone-induced PD, rats with PD given HTHQ at a dose of 50 mg/kg, rats with PD given HTHQ at a dose of 25 mg/kg, animals with pathology who were administered a comparison drug rasagiline, and control animals who were administered HTHQ at a dose of 50 mg/kg .
- Results or Outcomes: Administering HTHQ led to a significant decrease in oxidative stress in PD rats. The enhanced redox status in animal tissues was linked with the recovery of antioxidant enzyme activities and NADPH-generating enzyme function, as well as an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .
3. Use in Alzheimer’s Disease Therapy
- Summary of the Application: The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .
- Methods of Application: The study involves the use of clioquinol, a metal chelator, to prevent copper oxidation in β-amyloid fibrils .
- Results or Outcomes: The study suggests that clioquinol and its derivatives could be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .
4. Antioxidant Properties Against Oxidative Damage
- Summary of the Application: Quinoline derivatives have the potential to function as powerful antioxidants against oxidative damage, which could be significantly helpful in neuroprotection against Parkinsonism .
- Methods of Application: The study involves the use of quinoline derivatives as antioxidants against oxidative damage .
- Results or Outcomes: The study suggests that quinoline derivatives could be significantly helpful in neuroprotection against Parkinsonism .
5. Use in the Synthesis of Other Chemicals
- Summary of the Application: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is used in the synthesis of other chemicals .
- Methods of Application: The specific methods of application can vary depending on the chemical being synthesized .
- Results or Outcomes: The outcomes can also vary depending on the specific synthesis process .
6. Use in the Production of Rubber Products
- Summary of the Application: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is used in the production of rubber products .
- Methods of Application: The compound is used as an antioxidant in the production process to improve the durability and lifespan of the rubber products .
- Results or Outcomes: The use of this compound results in rubber products with improved resistance to aging and environmental factors .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNRDYQOHXQKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=CC=CC=C12)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884081 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
4497-58-9 | |
| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4497-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-2,2,4-trimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

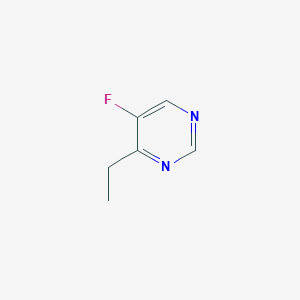
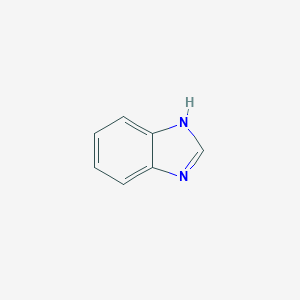
![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)
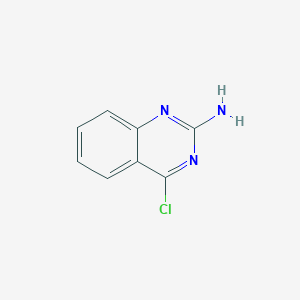
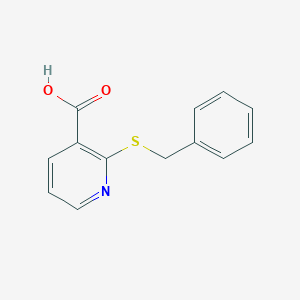
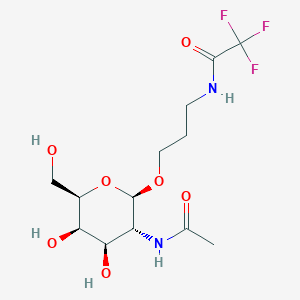

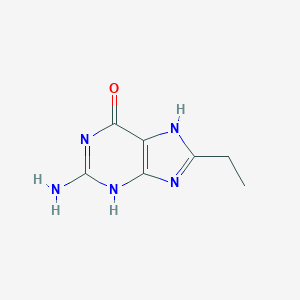
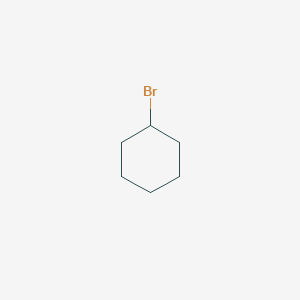
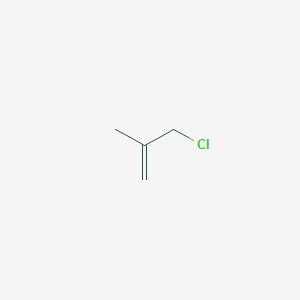
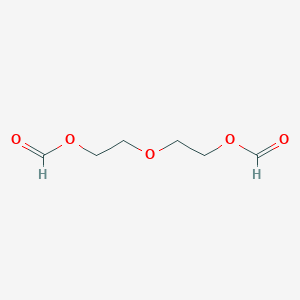
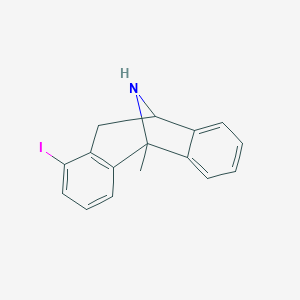
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)
![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)